1-[2-(Trifluoromethoxy)phenyl]propan-2-ol
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Overview
Description
1-[2-(Trifluoromethoxy)phenyl]propan-2-ol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trifluoromethoxy)phenyl]propan-2-ol typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound. The reaction proceeds through the formation of an intermediate alcohol, which is subsequently reduced to yield the desired product. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trifluoromethoxy)phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted phenylpropanols.
Scientific Research Applications
1-[2-(Trifluoromethoxy)phenyl]propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethoxy)phenyl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes .
Comparison with Similar Compounds
- 1-[2-(Trifluoromethyl)phenyl]propan-2-ol
- 2-(Trifluoromethyl)propiophenone
- 3-(Trifluoromethyl)benzyl alcohol
Comparison: 1-[2-(Trifluoromethoxy)phenyl]propan-2-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
1-[2-(trifluoromethoxy)phenyl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c1-7(14)6-8-4-2-3-5-9(8)15-10(11,12)13/h2-5,7,14H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCNODVYHRHXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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